molecular formula C9H6BrNO3 B8380831 2-Bromo-6-nitro-1-indanone

2-Bromo-6-nitro-1-indanone

Cat. No.: B8380831
M. Wt: 256.05 g/mol
InChI Key: YMAUCCABSHWVFI-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-1-indanone is a substituted indanone derivative featuring bromine and nitro groups at positions 2 and 6, respectively. Indanones are bicyclic aromatic ketones widely utilized as intermediates in pharmaceutical and agrochemical synthesis. The bromine substituent enhances electrophilic substitution reactivity, while the nitro group acts as a strong electron-withdrawing moiety, directing further reactions to specific ring positions.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

2-bromo-6-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6BrNO3/c10-8-3-5-1-2-6(11(13)14)4-7(5)9(8)12/h1-2,4,8H,3H2

InChI Key

YMAUCCABSHWVFI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-6-nitro-1-indanone with structurally related indanone derivatives, focusing on substituents, molecular properties, and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (C2), NO₂ (C6) C₉H₆BrNO₃ ~258.06* High reactivity for nucleophilic aromatic substitution; potential precursor for explosives/pharmaceuticals.
2-Bromo-1-indanone Br (C2) C₉H₇BrO 211.06 Used in α-chlorination reactions; intermediate in organic synthesis .
4-Bromo-6-chloro-2-methylindan-1-one Br (C4), Cl (C6), CH₃ (C2) C₁₀H₈BrClO 275.53 Lipophilic due to methyl group; hazardous (inhalation risk per SDS) .
6-Bromo-1-indanone Br (C6) C₉H₇BrO 211.06 Research applications; Smile: BrC1=CC=C2CCC(C2=C1)=O; InChiKey: SEQHEDQNODAFIU-UHFFFAOYSA-N .
5-Bromo-6-methoxy-1-indanone Br (C5), OCH₃ (C6) C₁₀H₉BrO₂ 241.09 Methoxy group enhances solubility; electron-donating effects facilitate electrophilic substitution .

Key Findings:

Substituent Effects on Reactivity: The nitro group in this compound deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy-substituted analogs (e.g., 5-Bromo-6-methoxy-1-indanone) . Bromine acts as a leaving group in nucleophilic aromatic substitution, but its position (C2 vs. C6) alters regioselectivity. For example, 6-Bromo-1-indanone may undergo substitution at C5 due to bromine’s meta-directing effects, whereas the nitro group in the target compound further restricts reactive sites .

Physicochemical Properties: Solubility: Nitro groups reduce solubility in polar solvents, whereas methoxy groups (e.g., in 5-Bromo-6-methoxy-1-indanone) improve it . Hazards: Brominated indanones (e.g., 4-Bromo-6-chloro-2-methylindan-1-one) require stringent safety measures due to inhalation risks; nitro derivatives may pose additional stability concerns .

Synthetic Utility: 2-Bromo-1-indanone is a precursor for α-chlorination, suggesting analogous routes for synthesizing the target compound . 6-Bromo-1-indanone’s well-characterized structure (InChiKey: SEQHEDQNODAFIU-UHFFFAOYSA-N) provides a benchmark for spectroscopic comparisons .

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